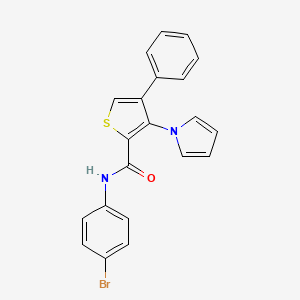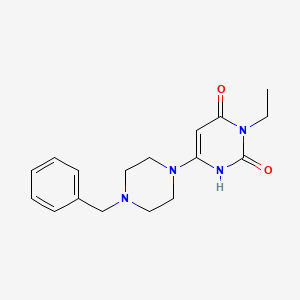![molecular formula C13H16BrNO3 B2788728 8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 708274-37-7](/img/structure/B2788728.png)
8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
This spirocyclic compound serves as a precursor in the synthesis of various biologically active compounds. Its unique structure, which includes a spirocyclic framework and a bromopyridyl moiety, makes it a valuable scaffold for developing new pharmaceuticals .
FGFR4 Inhibition for Cancer Therapy
One of the applications of derivatives of this compound is as an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4), which is a potential target for the treatment of hepatocellular carcinoma . This application is particularly significant given the need for novel cancer therapies.
Vanin-1 Enzyme Inhibition
Derivatives of the compound have been studied for their role as inhibitors of the vanin-1 enzyme. Vanin-1 plays a crucial role in metabolism and inflammation, and its inhibition can be beneficial in treating related disorders .
17β-HSD1 Inhibition
The compound is also used in the synthesis of inhibitors for 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1). These inhibitors are important in the treatment or prevention of diseases associated with steroid hormones or conditions that require a reduction in the concentration of endogenous estradiol .
sGC Stimulants for Disease Treatment
Spirocyclic derivatives containing this compound have been identified as stimulants of soluble Guanylate Cyclase (sGC), both NO-independent and heme-dependent. These stimulants are useful in the treatment of a variety of diseases, showcasing the compound’s versatility in therapeutic applications .
Asymmetric Synthesis
The compound’s structure is advantageous for use in asymmetric synthesis, which is a critical aspect of producing enantiomerically pure pharmaceuticals. Its spirocyclic nature can induce chirality, which is essential for the biological activity of many drugs .
Propriétés
IUPAC Name |
8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-10-1-2-11(15-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,16H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXWFQPXVACYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=NC=C(C=C3)Br)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2788649.png)
![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2788654.png)
![4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2788656.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2788663.png)


![N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788668.png)